molecular formula C12H11NO2 B12868284 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde

5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde

Cat. No.: B12868284
M. Wt: 201.22 g/mol
InChI Key: LFYPZASUNSPVNH-UHFFFAOYSA-N
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Description

5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a formyl group and a pyridine ring with an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction typically proceeds under mild conditions, yielding the desired aldehyde.

Another approach involves the use of a Suzuki-Miyaura coupling reaction In this method, a boronic acid derivative of the pyridine ring is coupled with a halogenated furan derivative in the presence of a palladium catalyst and a base

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 5-(2-Ethylpyridin-4-yl)furan-2-carboxylic acid.

    Reduction: 5-(2-Ethylpyridin-4-yl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde serves as a building block for the synthesis of more complex molecules

Biology

This compound can be used in the development of biologically active molecules. Its structural features allow for interactions with biological targets, making it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the materials science field, this compound can be used in the synthesis of functional materials, such as polymers and dyes. Its unique structure allows for the design of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde depends on its application. In drug discovery, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylpyridin-4-yl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    5-(2-Phenylpyridin-4-yl)furan-2-carbaldehyde: Contains a phenyl group, offering different electronic and steric properties.

    5-(2-Chloropyridin-4-yl)furan-2-carbaldehyde:

Uniqueness

5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is unique due to the presence of the ethyl group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature may provide advantages in specific applications, such as increased lipophilicity or altered binding affinity.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-(2-ethylpyridin-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-2-10-7-9(5-6-13-10)12-4-3-11(8-14)15-12/h3-8H,2H2,1H3

InChI Key

LFYPZASUNSPVNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C2=CC=C(O2)C=O

Origin of Product

United States

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